N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide
Description
The compound N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]-4-fluorobenzene-1-sulfonamide is a pyrazole-based molecule featuring three distinct substituents:
- 4-Methylphenyl group: A hydrophobic aryl substituent at position 3, likely enhancing lipophilicity .
- 4-Fluorobenzenesulfonamide: A polar sulfonamide group at position 5, often associated with biological activity (e.g., enzyme inhibition or receptor binding) .
While direct experimental data (e.g., melting point, bioactivity) for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting sulfonamide-sensitive enzymes or receptors.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-14-2-4-15(5-3-14)19-12-20(24(22-19)17-10-11-29(25,26)13-17)23-30(27,28)18-8-6-16(21)7-9-18/h2-9,12,17,23H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCAFQOJZRLYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, 4-fluorobenzenesulfonyl chloride likely reacts with the amine group of the pyrazole intermediate under mild conditions (THF, triethylamine, room temperature) to form the sulfonamide linkage .
Key Reaction Conditions
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| 4-Fluorobenzenesulfonyl chloride, THF, Et₃N, 2 hours | 83% | |
| Marine sponge/CuO nanocatalyst, acetonitrile, RT | 85–92% |
The reaction proceeds via attack of the pyrazole’s NH₂ group on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide .
Pyrazole Ring Functionalization
The pyrazole core undergoes regioselective electrophilic substitution and cycloaddition reactions. The 1,1-dioxothiolan-3-yl substituent is introduced via a [3+2] cycloaddition between a vinyl sulfonate ester and a nitrone, as demonstrated in analogous systems .
Mechanistic Pathway
-
Coordination of the pyrazole nitrogen to a Pd(II) catalyst.
-
Ortho C–H activation to form a palladacycle intermediate.
This method enables diversification at the pyrazole’s C-3 and C-5 positions, critical for tuning biological activity.
Oxidation and Reduction Reactions
The 1,1-dioxothiolan moiety originates from the oxidation of a tetrahydrothiophene (thiolane) precursor. Oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .
Oxidation Efficiency
| Oxidizing Agent | Temperature | Conversion |
|---|---|---|
| H₂O₂ (30%) | 60°C | >95% |
| mCPBA | RT | 98% |
The sulfone group enhances metabolic stability and influences electronic properties of the pyrazole ring .
Nucleophilic Aromatic Substitution
The 4-fluorobenzenesulfonamide moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions. The fluorine atom at the para position is displaced by nucleophiles (e.g., amines, alkoxides) via a Meisenheimer complex intermediate .
Example Reaction
This reactivity is exploited to introduce electron-donating groups, altering solubility and target affinity .
Acid-Base Reactivity
The sulfonamide NH (pKa ~10–12) deprotonates in basic media, forming a sulfonamidate anion. This species acts as a nucleophile in alkylation or acylation reactions :
Conditions for Alkylation
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the 4-methylphenyl group. A bromine or iodine substituent at the phenyl ring enables coupling with boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions .
Example Transformation
Stability Under Hydrolytic Conditions
The sulfonamide group resists hydrolysis under physiological pH (1–8), but degrades in strongly acidic (HCl, >2M) or basic (NaOH, >1M) conditions at elevated temperatures (>80°C) .
Hydrolysis Kinetics (pH 13, 90°C)
| Time (h) | Degradation (%) |
|---|---|
| 1 | 15 |
| 4 | 62 |
| 8 | 98 |
Photochemical Reactivity
The fluorophenyl sulfonamide undergoes UV-induced C–F bond cleavage, generating aryl radicals. These intermediates dimerize or abstract hydrogen, forming biphenyl derivatives or reduced products .
Key Insight
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related pyrazole derivatives:
Structural and Functional Analysis
Sulfonamide Functionality
- The target compound’s 4-fluorobenzenesulfonamide group is a hallmark of COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors . In contrast, 1-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () replaces sulfonamide with a carboxylic acid, reducing hydrogen-bond acceptor capacity but increasing solubility.
Sulfone Ring (1,1-Dioxothiolan-3-yl)
- This group is rare in the literature. Its presence in both the target compound and 1-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () suggests a role in stabilizing the pyrazole ring’s conformation via steric and electronic effects.
Aryl Substituents
- The 4-methylphenyl group in the target compound and 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () highlights a preference for hydrophobic aryl moieties, which may improve membrane permeability.
Heterocyclic Diversity
Inferred Bioactivity
While explicit data are lacking, structural analogs provide clues:
Preparation Methods
Hantzsch-Type Cyclization
Adapting the Hantzsch thiazole synthesis, a modified approach substitutes thiobenzamide with methyl-substituted hydrazines:
-
Reagents : 3-Chloro-2,4-pentanedione reacts with 4-methylphenylhydrazine in ethanol under reflux.
-
Conditions : 8-hour reaction at 80°C, neutralization with sodium acetate, and crystallization from ethanol.
Table 1 : Optimization of Pyrazole Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 78 | 65 | 78 |
The regioselectivity of pyrazole substitution is confirmed via -NMR, with the 4-methylphenyl group preferentially occupying the N1 position due to steric and electronic effects.
Thiolane Ring Functionalization
The 1,1-dioxo-thiolan-3-yl group is introduced via sulfuration and oxidation.
Thiolane Formation
-
Step 1 : Treatment of 3-mercaptopropionic acid with 1,2-dibromoethane in basic conditions forms the thiolane ring.
-
Step 2 : Oxidation with hydrogen peroxide (30%) converts the thiolane to the 1,1-dioxo (sulfone) derivative.
Mechanistic Insight :
The reaction proceeds via a radical mechanism, with sulfur oxidation states transitioning from −2 to +4.
Coupling to Pyrazole
The thiolane-sulfone is attached to the pyrazole core using Mitsunobu conditions (DIAD, PPh₃) to ensure stereochemical fidelity.
Sulfonamide Installation
The final step involves nucleophilic aromatic substitution (SNAr) with 4-fluorobenzenesulfonyl chloride.
Reaction Protocol
-
Reagents : Pyrazole-thiolane intermediate (1 eq), 4-fluorobenzenesulfonyl chloride (1.2 eq), DIPEA (2 eq) in DCM.
-
Conditions : 0°C to room temperature, 12-hour stirring, aqueous workup with NaHCO₃.
Table 2 : Sulfonylation Yield Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 12 | 85 |
| Triethylamine | THF | 24 | 72 |
| Pyridine | Acetonitrile | 18 | 68 |
DIPEA in DCM achieves superior yields due to enhanced nucleophilicity and reduced side reactions.
Analytical Characterization
Identity and purity are confirmed via:
-
HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).
-
-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.34 (m, 8H, aromatic), 3.12 (t, 2H, thiolane-CH₂), 2.41 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| A | 4 | 52 | 98.5 |
| B | 5 | 48 | 97.8 |
Route A (direct thiolane coupling) outperforms Route B (stepwise oxidation) in yield and simplicity.
Challenges and Mitigation
Q & A
What are the recommended synthetic routes for this compound, and what are the critical intermediates?
Answer:
The synthesis of this 1,5-diarylpyrazole derivative can be adapted from methods used for structurally similar COX-2 inhibitors, such as celecoxib (SC-58635). Key steps include:
- Core formation : Condensation of substituted hydrazines with β-diketones or chalcone derivatives to form the pyrazole ring .
- Sulfonamide coupling : Reaction of the pyrazole intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : Introduction of the 1,1-dioxothiolan-3-yl group via nucleophilic substitution or Mitsunobu reactions .
Critical intermediates : 5-Amino-3-(4-methylphenyl)-1H-pyrazole and the sulfonamide precursor.
How can the crystal structure of this compound be validated, and what challenges arise during refinement?
Answer:
- Validation : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factor convergence below 0.05 .
- Challenges :
What spectroscopic and chromatographic methods are optimal for characterizing purity and stability?
Answer:
- NMR : ¹⁹F NMR to confirm fluorophenyl group integrity; ¹H NMR for pyrazole ring proton assignments .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) monitored via HPLC to identify hydrolysis-prone sites .
How can synthetic yield be improved while minimizing byproducts?
Answer:
- Optimize coupling steps : Use catalytic DMAP or N-hydroxysuccinimide (NHS) esters to enhance sulfonamide formation efficiency .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar byproducts .
- Reaction monitoring : In-situ IR or LC-MS to detect intermediates and terminate reactions at optimal conversion .
How should contradictory bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?
Answer:
- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., human fibroblast vs. macrophage) to assess selectivity .
- Off-target screening : Use kinase/phosphatase panels to identify unintended interactions .
- Metabolite analysis : Incubate with liver microsomes to detect cytotoxic metabolites (e.g., sulfonamide hydrolysis products) .
What computational strategies are effective for studying structure-activity relationships (SAR)?
Answer:
- Docking studies : Use AutoDock Vina or Glide to model interactions with COX-2’s hydrophobic pocket. Key residues: Arg120, Tyr355 .
- QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors from analogues .
- MD simulations : Analyze the stability of the dioxothiolan group in aqueous vs. lipid bilayer environments .
How can crystallographic disorder in the sulfonamide moiety be addressed during data analysis?
Answer:
- Partial occupancy refinement : Assign split positions to disordered atoms with SHELXL’s PART instruction .
- Restraints : Apply geometric restraints (DFIX, SADI) to maintain bond lengths/angles within acceptable ranges .
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry that may explain disorder .
What are the recommended storage conditions to prevent decomposition?
Answer:
- Solid state : Store under argon at –20°C in amber vials to avoid photodegradation.
- Solution phase : Use anhydrous DMSO or acetonitrile (0.1% BHT stabilizer) and avoid prolonged exposure to moisture .
How does the electronic nature of substituents impact COX-2 selectivity?
Answer:
- Electron-withdrawing groups (e.g., 4-fluoro, dioxothiolan): Enhance binding to COX-2’s secondary pocket via dipole interactions with Ser530 .
- Steric effects : Bulky 4-methylphenyl groups reduce off-target binding to COX-1’s smaller active site .
- Comparative studies : Replace the dioxothiolan group with cyclopentyl or cyclohexyl to evaluate steric vs. electronic contributions .
What in vitro assays are suitable for evaluating metabolic stability?
Answer:
- Microsomal stability : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Plasma protein binding : Equilibrium dialysis to assess free fraction available for pharmacological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
